4-Bromoisoquinoline-8-carboxylic acid 4-Bromoisoquinoline-8-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1823254-04-1
VCID: VC4664288
InChI: InChI=1S/C10H6BrNO2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14)
SMILES: C1=CC2=C(C=NC=C2C(=C1)C(=O)O)Br
Molecular Formula: C10H6BrNO2
Molecular Weight: 252.067

4-Bromoisoquinoline-8-carboxylic acid

CAS No.: 1823254-04-1

Cat. No.: VC4664288

Molecular Formula: C10H6BrNO2

Molecular Weight: 252.067

* For research use only. Not for human or veterinary use.

4-Bromoisoquinoline-8-carboxylic acid - 1823254-04-1

Specification

CAS No. 1823254-04-1
Molecular Formula C10H6BrNO2
Molecular Weight 252.067
IUPAC Name 4-bromoisoquinoline-8-carboxylic acid
Standard InChI InChI=1S/C10H6BrNO2/c11-9-5-12-4-8-6(9)2-1-3-7(8)10(13)14/h1-5H,(H,13,14)
Standard InChI Key IFSYAWNTGSZGTI-UHFFFAOYSA-N
SMILES C1=CC2=C(C=NC=C2C(=C1)C(=O)O)Br

Introduction

Overview

4-Bromoisoquinoline-8-carboxylic acid (CAS 1823254-04-1) is a brominated isoquinoline derivative with the molecular formula C10H6BrNO2\text{C}_{10}\text{H}_{6}\text{BrNO}_{2} and a molecular weight of 252.06 g/mol . This heterocyclic compound features a fused benzene-pyridine ring system substituted with a bromine atom at position 4 and a carboxylic acid group at position 8. Its structural uniqueness and reactivity make it a valuable intermediate in organic synthesis and pharmaceutical research .

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of an isoquinoline scaffold, where the benzene ring is fused to a pyridine ring. Key substituents include:

  • Bromine at position 4, enhancing electrophilic substitution reactivity .

  • Carboxylic acid at position 8, enabling hydrogen bonding and salt formation .

The IUPAC name is 4-bromoisoquinoline-8-carboxylic acid, with the SMILES string C1=CC2=C(C=NC=C2C(=C1)C(=O)O)Br .

Synthesis and Optimization

Palladium-Catalyzed Intramolecular Cyclization

A landmark method involves palladium-catalyzed cyclization of o-alkynyl benzyl azides with bromine sources :

  • Reagents: PdBr2_2 (1 mol%), CuBr (0.3 mmol), acetic acid.

  • Conditions: 60°C in 1,2-dichloroethane/water (5:0.1 mL).

  • Yield: Up to 83% for 3-phenyl-4-bromoisoquinolin-1(2H)-one .

Carbonylation and Bromination

An alternative route from 8-bromoisoquinoline :

  • Step 1: Carbonylation with CO in methanol yields 8-isoquinolinecarboxylic acid methyl ester (96% yield).

  • Step 2: Bromination using N-bromosuccinimide (NBS) in acetic acid gives 4-bromo-8-methyl ester (90% yield).

  • Step 3: Deprotection with HCl/MeOH affords the final product (71% total yield) .

Comparative Analysis

MethodCatalystYield (%)Key Advantage
Pd-catalyzed cyclizationPdBr2_283High regioselectivity
Carbonylation-brominationNBS71Scalable for industrial production

Applications in Pharmaceutical Chemistry

Antimicrobial Agents

Isoquinoline derivatives exhibit broad-spectrum activity against pathogens like Mycobacterium tuberculosis (MIC <1 μM) . The bromine atom enhances lipophilicity, improving membrane penetration .

Anticancer Research

4-Bromoisoquinoline-8-carboxylic acid serves as a precursor for topoisomerase I inhibitors. For example, indenoisoquinoline analogs derived from this compound show IC50_{50} values of 5.1 μM against gastric cancer cells .

Sodium/Calcium Channel Modulation

Structural analogs act as ion channel blockers, reducing neuronal excitability. This property is under investigation for pain management .

Comparative Analysis with Analogous Compounds

CompoundCASStructureKey Difference
4-Bromoquinoline-8-carboxylic acid1416438-29-3Quinoline coreReduced planarity vs. isoquinoline
8-Bromoquinoline-4-carboxylic acid121490-67-3Bromine at position 8Altered electronic distribution
6-Bromoisoquinoline-3-carboxylic acid1416713-22-8Carboxylic acid at C3Varied hydrogen-bonding capacity

Future Research Directions

  • Biological Screening: Direct evaluation of antimicrobial/anticancer efficacy.

  • Derivatization: Introducing fluorinated or chiral groups to enhance pharmacokinetics.

  • Process Optimization: Developing continuous-flow synthesis for industrial-scale production .

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